2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
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Overview
Description
2,3-Dimethyl 7-azabicyclo[221]heptane-2,3-dicarboxylate is an organic compound characterized by its bicyclic structureIt has a molecular formula of C10H15NO4 and a molecular weight of 213.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves complex organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification and crystallization to achieve the required quality standards for commercial use .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but differs in functional groups and chemical properties.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic ring, leading to different reactivity and applications.
Uniqueness
2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of both nitrogen and ester functional groups. This combination imparts distinct chemical properties and potential for diverse applications in research and industry .
Properties
IUPAC Name |
dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVPBIOZQSLXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)OC)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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